molecular formula C23H21N3O2S2 B2838399 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886941-96-4

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2838399
CAS No.: 886941-96-4
M. Wt: 435.56
InChI Key: RVOSEBOHVNMARW-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound featuring a benzothiazole core linked to a benzamide scaffold via a complex side chain. The structure incorporates several pharmacologically significant motifs, including the 4-ethoxybenzothiazole ring, a (methylthio)benzamide group, and a pyridinylmethyl substituent. Benzothiazole derivatives are a well-studied class of heterocyclic compounds in medicinal chemistry research due to their diverse biological activities . Compounds with similar structural features, such as the benzothiazole and pyridine rings, are frequently investigated for their potential to modulate various biological pathways . Specifically, research into analogous molecules has shown promise in areas such as autoimmune and inflammatory diseases, with some compounds acting as inhibitors of key signaling pathways like the STING (Stimulator of Interferon Genes) pathway . The presence of the methylthioether group may influence the compound's electronic properties and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. This reagent is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical studies to further explore the properties and applications of benzothiazole-based molecules.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-3-28-19-11-7-12-20-21(19)25-23(30-20)26(15-17-9-4-5-13-24-17)22(27)16-8-6-10-18(14-16)29-2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSEBOHVNMARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Source
Target Compound 4-ethoxybenzo[d]thiazol-2-yl, 3-(methylthio)benzamide, pyridin-2-ylmethyl ~463.56* Not reported Dual N-substitution (pyridinylmethyl and ethoxy-thiazole) enhances steric bulk; methylthio group may modulate lipophilicity
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) Unsubstituted benzamide 255.21 190–198 Baseline structure; low molecular weight, simple substituents
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Cl on benzamide 289.01 202–212 Chlorine substitution increases polarity and molecular weight; potential halogen bonding
N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Morpholinomethyl, pyridin-3-yl ~424.49 Not reported Morpholine enhances solubility; pyridinyl group may improve target binding
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Triazole linker, ester group 702.81 195–196 Complex architecture with triazole and ester functionalities; high molecular weight

*Calculated based on formula: C₁₉H₁₈N₃O₂S₂.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Electron-Donating Groups: The ethoxy group in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., 1.2b) by reducing oxidative degradation . Methylthio vs. Pyridinylmethyl vs. Pyridinyl: N-(pyridin-2-ylmethyl) substitution (target compound) introduces a flexible linker, whereas pyridin-3-yl groups (e.g., 4a) directly participate in π-π stacking interactions with biological targets .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving Rh-catalyzed C-H amidation (similar to ) or coupling reactions with pyridinylmethyl amines, as seen in and . This contrasts with simpler analogs (e.g., 1.2b), which are synthesized via direct amidation .

Pharmacological Potential: Analogs with morpholinomethyl or triazole linkers (e.g., 4a and compounds in ) exhibit multitarget activity (e.g., kinase inhibition), suggesting the target compound may similarly interact with enzymes or receptors implicated in diseases like Alzheimer’s .

Q & A

Q. What are the key synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves three critical steps:

Formation of the benzo[d]thiazole core via cyclization of precursors like 2-aminothiophenol derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Introduction of substituents : The ethoxy group is added via nucleophilic substitution (e.g., using K₂CO₃ in DMF), while the methylthio group is introduced via thiolation reagents (e.g., NaSMe) .

Final coupling of the benzo[d]thiazole moiety with the pyridin-2-ylmethyl-benzamide fragment using coupling agents like EDCI/HOBt .
Optimization includes solvent selection (DMF for solubility), temperature control (60–80°C for coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regiochemistry of substituents (e.g., ethoxy at C4 of benzo[d]thiazole, methylthio at C3 of benzamide) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peak at m/z 463.12) .
  • HPLC (C18 column, MeCN/H₂O mobile phase) : Assesses purity (>95%) and detects impurities from incomplete coupling .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using CDK7 targets) .

Advanced Research Questions

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Docking (AutoDock Vina) : Models interactions between the compound’s ethoxybenzo[d]thiazole moiety and hydrophobic pockets of targets (e.g., CDK7’s ATP-binding site). The pyridinylmethyl group may form π-π stacking with aromatic residues .
  • SPR : Quantifies binding kinetics (ka/kd) to immobilized targets, revealing nM-level affinity .
  • Validation : Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodological Answer : Key modifications and their effects:
Substituent Biological Impact Reference
Ethoxy at C4 (thiazole)Enhances solubility and target specificity
Methylthio at C3Increases lipophilicity, improving membrane permeability
Pyridin-2-ylmethylModulates π-stacking interactions with receptors
  • Advanced SAR : Replace ethoxy with trifluoromethoxy to resist metabolic oxidation .

Q. How should researchers resolve contradictory data in biological activity across studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cell Line Differences : Compare genetic profiles (e.g., CDK7 expression levels in HeLa vs. A549) .
  • Structural Analogues : Test derivatives (e.g., replacing pyridin-2-ylmethyl with pyridin-3-ylmethyl) to isolate activity contributors .

Q. What strategies mitigate poor aqueous solubility during formulation development?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate groups at the ethoxy moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvent Systems : Use PEG 400/water (1:1) for in vivo dosing .

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